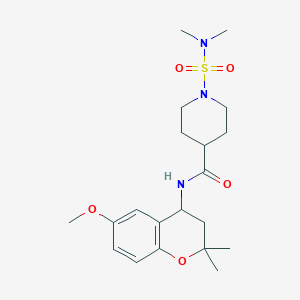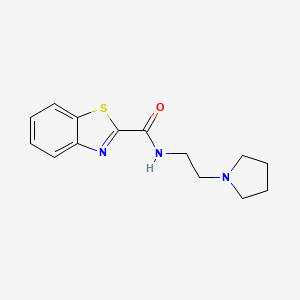![molecular formula C17H19NO2 B4462912 2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B4462912.png)
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide
Descripción general
Descripción
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 3-methylbenzylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-methylphenoxy)acetamide
- N-[(3-methylphenyl)methyl]acetamide
- 3-methylphenoxyacetic acid
Uniqueness
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide is unique due to the presence of both phenoxy and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds that lack one of these groups.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-5-3-7-15(9-13)11-18-17(19)12-20-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCGFJWXHULGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-METHANESULFONYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4462835.png)
![4-fluoro-N~1~-(4-{[4-(2-pyridyl)piperazino]carbonyl}benzyl)-1-benzenesulfonamide](/img/structure/B4462841.png)
![4-(8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)PHENYL METHYL ETHER](/img/structure/B4462848.png)
![5-(4-methoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462850.png)
![2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4462855.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4462859.png)
![N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4462860.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4462867.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B4462891.png)


![3-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B4462899.png)
![N-(butan-2-yl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4462926.png)
![1-METHYL-4-[3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B4462934.png)
